N1-methylcyclopentane-1,3-diamine chemical structure and properties
N1-methylcyclopentane-1,3-diamine chemical structure and properties
N1-Methylcyclopentane-1,3-diamine: Structural Properties and Applications in Janus Kinase (JAK) Inhibitor Synthesis
Executive Summary
In the landscape of targeted therapeutics, the architectural precision of small-molecule building blocks dictates the efficacy and selectivity of the final drug candidate. N1-methylcyclopentane-1,3-diamine (CAS: 1510453-97-0) has emerged as a highly privileged scaffold in medicinal chemistry[1]. As a conformationally restricted, stereochemically defined diamine, it serves as a critical linker in the synthesis of pyrrolo[2,3-d]pyrimidine derivatives—a potent class of Janus Kinase (JAK) inhibitors[2]. This whitepaper details the physicochemical properties, mechanistic rationale, and self-validating synthetic protocols for integrating this diamine into advanced pharmaceutical pipelines.
Physicochemical and Structural Profile
The utility of N1-methylcyclopentane-1,3-diamine lies in its dual-amine functionality, which allows for orthogonal functionalization. The secondary amine (N-methyl) typically serves as the attachment point to the pharmacophore core, while the primary amine is reserved for subsequent solvent-exposed modifications. The (1R,3S) stereoisomer is particularly valuable for orienting the inhibitor within the kinase binding pocket[3].
Table 1: Physicochemical Properties of N1-methylcyclopentane-1,3-diamine
| Property | Specification / Value |
| IUPAC Name | N1-methylcyclopentane-1,3-diamine |
| CAS Registry Number | 1510453-97-0[1] |
| Molecular Formula | C₆H₁₄N₂[1] |
| Molecular Weight | 114.19 g/mol [1] |
| SMILES String | NC1CC(CC1)NC[1] |
| Key Stereoisomer | (1R,3S)-N1-Methylcyclopentane-1,3-diamine[3] |
| Purity Standard | ≥ 95% (typically required for API synthesis)[1] |
Mechanistic Rationale in Drug Design: Targeting the JAK-STAT Pathway
The Janus Kinase (JAK) family (JAK1, JAK2, JAK3, and Tyk2) plays a central role in cytokine signaling, mediating the biological responses of the IL-6 receptor family, interferons, and the γ-common cytokine receptors[4]. Dysregulation of this pathway is a primary driver of autoimmune diseases, rheumatoid arthritis, and various malignancies[5].
To achieve therapeutic efficacy while avoiding off-target toxicities (such as JAK2-dependent erythropoietin suppression), inhibitors must be highly selective for JAK1[6]. Pyrrolo[2,3-d]pyrimidine derivatives achieve this by mimicking the purine core of ATP, competitively binding to the kinase domain[6]. The incorporation of the N1-methylcyclopentane-1,3-diamine motif is not arbitrary; the rigid cyclopentane ring projects the functional groups at precise vectors, maximizing hydrogen bonding with the hinge region of JAK1 while the N-methyl group fills a specific hydrophobic sub-pocket, driving JAK1 selectivity[6].
Fig 1. JAK-STAT signaling pathway and the inhibitory mechanism of pyrrolo[2,3-d]pyrimidines.
Orthogonal Synthesis Strategy
Synthesizing functionalized derivatives of cyclopentane-1,3-diamine requires overcoming the symmetry of the starting material. As a Senior Application Scientist, I emphasize that successful functionalization relies on an orthogonal protection strategy . By utilizing a tert-butyl carbamate (Boc) and a benzyl carbamate (Cbz), we can selectively unmask and modify one amine at a time[2].
Fig 2. Orthogonal synthetic workflow for N-benzyl-N'-methylcyclopentane-1,3-diamine.
Experimental Protocol: Step-by-Step Methodology
The following self-validating protocol details the preparation of the functionalized precursor, (1S,3R)-N-benzyl-N'-methylcyclopentane-1,3-diamine, ready for SNAr coupling to the pyrrolopyrimidine core[2].
Step 1: Selective Boc-Deprotection
-
Procedure: Dissolve benzyl tert-butyl (1R,3S)-cyclopentane-1,3-diylbiscarbamate (15.0 mmol) in anhydrous dichloromethane (DCM, 75 mL). Add trifluoroacetic acid (TFA, 15 mL, 190 mmol) dropwise at room temperature. Stir for 2 hours, then concentrate under vacuum[2].
-
Causality: TFA provides the precise acidic threshold required to protonate and cleave the acid-labile Boc group via isobutylene elimination. The Cbz group remains entirely unaffected, breaking the molecule's symmetry and freeing a single primary amine for the next step.
-
Validation: TLC (Ninhydrin stain) will reveal a highly polar, amine-positive spot.
Step 2: Reductive Amination
-
Procedure: To the crude benzyl[(1R,3S)-3-aminocyclopentyl]carbamate (15.0 mmol) in DCM (75 mL), add benzaldehyde (16.0 mmol) and sodium triacetoxyborohydride (NaBH(OAc)₃, 20.0 mmol). Stir for 21 hours. Quench with 1 M NaOH (75 mL) to basicify, extract with DCM, dry over sodium sulfate, and concentrate[7].
-
Causality: The primary amine condenses with benzaldehyde to form a transient imine. NaBH(OAc)₃ is specifically chosen over NaBH₄ because its electron-withdrawing acetate groups render it a milder hydride donor, allowing it to selectively reduce the imine without reducing the intact Cbz carbamate.
-
Validation: ¹H NMR (400 MHz, CDCl₃) validation must show the appearance of a benzylic CH₂ singlet at δ 5.07 ppm and aromatic protons at δ 7.35-7.26 ppm[7].
Step 3: Tandem Reduction and Methylation
-
Procedure: Dissolve the purified intermediate (10.7 mmol) in anhydrous tetrahydrofuran (THF, 70 mL). Carefully add lithium aluminum hydride (LAH, 1.02 g, 26.9 mmol) in portions at room temperature. Heat the reaction to reflux for 3.5 hours. Cool in an ice bath and sequentially quench with water (1.0 mL), 15% NaOH (1.0 mL), and water (3.0 mL)[2].
-
Causality: This is the most elegant mechanistic step of the sequence. Rather than simply cleaving the Cbz protecting group, the powerful hydride donor (LAH) completely reduces the carbonyl carbon of the carbamate to a methyl group. This directly yields the required N-methyl moiety of the N1-methylcyclopentane-1,3-diamine scaffold, entirely bypassing the need for highly toxic, external methylating agents (like methyl iodide or dimethyl sulfate).
-
Validation: LC-MS analysis will confirm the exact mass shift corresponding to the loss of the carbamate oxygen and the generation of the N-methylated secondary amine.
Conclusion
N1-methylcyclopentane-1,3-diamine is far more than a simple chemical catalog item; it is a meticulously designed spatial director used in modern drug discovery. By understanding the causality behind its orthogonal synthesis—specifically the elegant use of LAH to simultaneously deprotect and methylate a carbamate—researchers can reliably scale and integrate this building block into advanced JAK1 inhibitors, ultimately driving the development of next-generation immunomodulatory therapeutics.
References
-
National Center for Biotechnology Information. "(1R,3S)-N1-Methylcyclopentane-1,3-diamine". PubChem Compound Summary for CID 121360845. Available at: [Link]
- Pfizer Inc. "Pyrrolo[2,3-d]pyrimidine derivatives useful for inhibiting janus kinase". US Patent US10966980B2 / WO2016024185A1.
-
Kisseleva, T., et al. "Signaling through the JAK/STAT pathway, recent advances and future challenges". Gene, 285(1-2), 1-24 (2002). Available at: [Link]
- Pfizer Inc. "Pyrrolo[2,3-D]pyrimidine derivatives as Janus-associated kinase (JAK) inhibitors". Chinese Patent CN105008362A.
Sources
- 1. N1-methylcyclopentane-1,3-diamine 95% | CAS: 1510453-97-0 | AChemBlock [achemblock.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. (1R,3S)-N1-Methylcyclopentane-1,3-diamine | C6H14N2 | CID 121360845 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. CN105008362A - Pyrrolo[2,3-D]pyrimidine derivatives as Janus-associated kinase (JAK) inhibitors - Google Patents [patents.google.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
